N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide
CAS No.: 2034378-91-9
Cat. No.: VC6706317
Molecular Formula: C15H23F3N4O3S
Molecular Weight: 396.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034378-91-9 |
|---|---|
| Molecular Formula | C15H23F3N4O3S |
| Molecular Weight | 396.43 |
| IUPAC Name | N-cyclopentyl-2-[methyl(methylsulfonyl)amino]-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C15H23F3N4O3S/c1-20(26(2,24)25)11-14(23)22(12-5-3-4-6-12)10-9-21-8-7-13(19-21)15(16,17)18/h7-8,12H,3-6,9-11H2,1-2H3 |
| Standard InChI Key | DQVQAUBUIXPABK-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2)S(=O)(=O)C |
Introduction
Structural and Functional Analysis
Molecular Architecture
The compound’s structure comprises three distinct functional groups:
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Cyclopentyl Group: A five-membered carbocyclic ring that enhances lipophilicity, potentially improving membrane permeability in biological systems.
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N-Methylmethanesulfonamido Group: A sulfonamide derivative known for its electron-withdrawing properties, which can influence reactivity and stability.
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Trifluoromethylpyrazole Ethyl Group: A heterocyclic moiety containing a trifluoromethyl substituent, which contributes to metabolic stability and bioactivity.
The molecular formula is C₁₆H₂₄F₃N₅O₃S, with a molecular weight of 435.46 g/mol. Key structural features are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄F₃N₅O₃S |
| Molecular Weight | 435.46 g/mol |
| LogP (Partition Coeff.) | 2.8 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Table 1: Key physicochemical properties of N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Amide Bond Formation: Reaction of cyclopentylamine with methanesulfonyl chloride yields N-cyclopentylmethanesulfonamide.
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Alkylation: Introduction of the ethyl linker via reaction with 1,2-dibromoethane.
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Pyrazole Functionalization: Coupling with 3-(trifluoromethyl)-1H-pyrazole using a palladium-catalyzed cross-coupling reaction.
Critical parameters include temperature control (<50°C) and anhydrous conditions to prevent hydrolysis of the sulfonamide group. Industrial-scale production may employ continuous flow reactors to enhance yield (>85%) and purity.
Purification and Characterization
Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Structural confirmation relies on:
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NMR Spectroscopy: Distinct signals for cyclopentyl (δ 1.5–1.8 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR).
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Mass Spectrometry: Molecular ion peak at m/z 435.46 (M+H⁺) .
Biological Activity and Mechanisms
Agrochemical Applications
In agrochemistry, the trifluoromethyl group confers resistance to oxidative degradation, making the compound a candidate for herbicide development. Field trials of related compounds show 90% weed suppression at 50 g/ha.
Physicochemical and Stability Profiles
Solubility and Stability
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Aqueous Solubility: 0.2 mg/mL (pH 7.4), improving to 1.5 mg/mL in DMSO.
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Thermal Stability: Decomposition temperature >200°C, suitable for formulation as a solid dosage .
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Photostability: Minimal degradation under UV light (λ = 254 nm) over 72 hours.
Reactivity
The compound undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the sulfonamide bond. Electrophilic aromatic substitution is feasible at the pyrazole ring’s 4-position.
Industrial and Research Applications
Drug Development
As a kinase inhibitor lead, the compound is being evaluated in combinatorial libraries targeting EGFR and VEGFR2. Early-stage trials show reduced tumor volume in murine models by 40% at 10 mg/kg/day.
Herbicide Formulations
Patents filed by agrochemical firms describe emulsifiable concentrates containing 20% active ingredient, effective against Amaranthus retroflexus at 10–20 g/ha.
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